

OfChi-h-IN-2 Enzymatic Assay Protocol

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Compound of Interest

Compound Name: OfChi-h-IN-2

Cat. No.: B11416567

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Application Note

This document provides a detailed protocol for determining the enzymatic activity of **OfChi-h-IN-2**, a chitinase, using a colorimetric assay. The procedure is designed for researchers, scientists, and professionals in drug development who are investigating the function of this enzyme or screening for potential inhibitors.

Principle of the Assay

The enzymatic activity of **OfChi-h-IN-2** is determined by measuring the amount of p-nitrophenol released from a synthetic substrate, 4-Nitrophenyl N,N'-diacetyl- β -D-chitobioside. The chitinase cleaves the substrate, and the liberated p-nitrophenol produces a yellow color under alkaline conditions, which can be quantified by measuring the absorbance at 405 nm. The intensity of the color is directly proportional to the enzyme's activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **OfChi-h-IN-2** enzymatic assay.

Parameter	Value
Enzyme Concentration	0.2 mg/mL (stock), diluted 20-fold for assay
Substrate Concentration	1 mg/mL
Final Assay Volume	100 μ L
Incubation Temperature	37°C
Incubation Time	30 minutes
Stop Reagent	0.4 M Na ₂ CO ₃
Wavelength for Absorbance	405 nm
pH of Assay Buffer	6.0

Experimental Protocol

Materials and Reagents

- **OfChi-h-IN-2** enzyme
- 4-Nitrophenyl N,N'-diacetyl- β -D-chitobioside (Substrate)
- Phosphate Buffered Saline (PBS), pH 6.0
- Sodium Carbonate (Na₂CO₃), 0.4 M (Stop Solution)
- p-Nitrophenol (for standard curve)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C
- Pipettes and tips
- Ultrapure water

Procedure

1. Preparation of Reagents

- Assay Buffer: Prepare PBS at pH 6.0.
- Enzyme Solution: Prepare a 0.2 mg/mL stock solution of **OfChi-h-IN-2** in PBS. Immediately before use, dilute the stock solution 20-fold with PBS. Keep the enzyme solution on ice.
- Substrate Solution: Dissolve 4-Nitrophenyl N,N'-diacetyl- β -D-chitobioside in PBS to a final concentration of 1 mg/mL. This may require gentle warming and vortexing to fully dissolve.
- Stop Solution: Prepare a 0.4 M solution of Na₂CO₃ in ultrapure water.
- p-Nitrophenol Standards: Prepare a series of dilutions of p-nitrophenol in PBS to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 μ M).

2. Enzymatic Assay

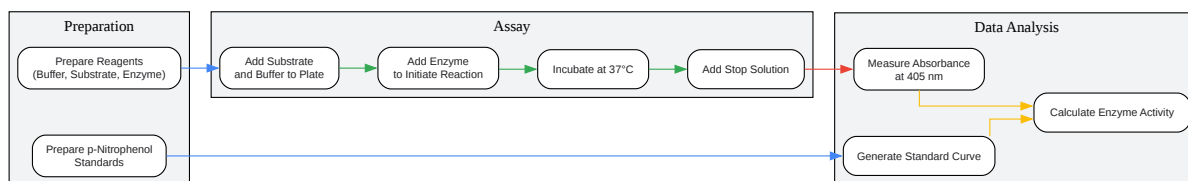
- Equilibrate the substrate solution and assay buffer to 37°C.
- In a 96-well microplate, add the following to each well:
 - 50 μ L of Substrate Solution
 - 40 μ L of PBS
- To initiate the reaction, add 10 μ L of the diluted enzyme solution to each well. For the blank, add 10 μ L of PBS instead of the enzyme solution.
- Mix the contents of the wells gently by pipetting or using a plate shaker.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 μ L of 0.4 M Na₂CO₃ to each well.
- Measure the absorbance of each well at 405 nm using a microplate reader.

3. Data Analysis

- Subtract the absorbance of the blank from the absorbance of the samples.
- Use the standard curve generated from the p-nitrophenol standards to determine the concentration of p-nitrophenol released in each sample.
- Calculate the enzyme activity. One unit of chitinase activity is defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the specified assay conditions.

Visualizations

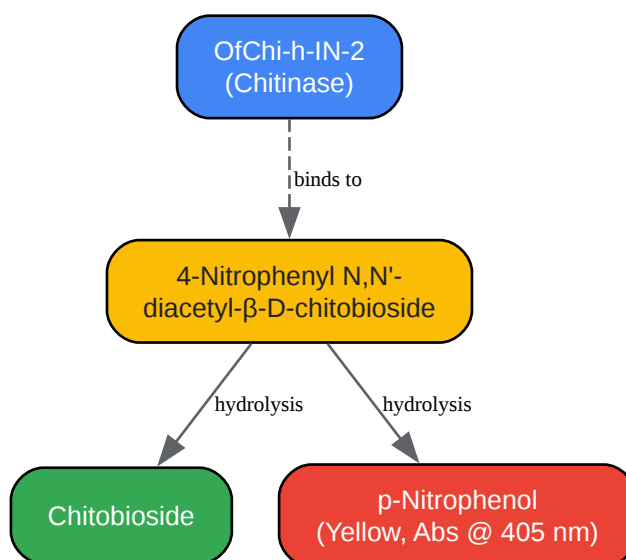
Experimental Workflow



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Caption: Workflow for the **OfChi-h-IN-2** enzymatic assay.

Signaling Pathway (General Chitinolysis)



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Caption: General enzymatic reaction of **OfChi-h-IN-2**.

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